2-Amino-2-deoxy-D-gluconic acid

Catalog No.
S583110
CAS No.
3646-68-2
M.F
C6H13NO6
M. Wt
195.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-deoxy-D-gluconic acid

CAS Number

3646-68-2

Product Name

2-Amino-2-deoxy-D-gluconic acid

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanoic acid

Molecular Formula

C6H13NO6

Molecular Weight

195.17 g/mol

InChI

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4-,5-/m1/s1

InChI Key

UFYKDFXCZBTLOO-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Synonyms

2-amino-2-deoxy-D-gluconic acid, 2-amino-2-deoxygluconic acid, D-glucosaminic acid, glucosaminic acid, glucosaminic acid, (D)-isomer

Canonical SMILES

C(C(C(C(C(C(=O)O)N)O)O)O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)N)O)O)O)O

Bacterial Metabolism Studies

2-Amino-2-deoxy-D-gluconic acid has been identified as a metabolite produced by certain bacteria, including Medicago sativa (alfalfa) and Phaseolus vulgaris (common bean) Source: National Institutes of Health, PubChem, [2-Amino-2-deoxy-D-gluconic acid: )]. Studying its presence and production by specific bacterial strains can contribute to understanding their metabolic pathways and potential roles in plant-microbe interactions.

Glycoscience Research

2-Amino-2-deoxy-D-gluconic acid shares structural similarities with D-gluconic acid, a common sugar derivative. This similarity makes it a valuable tool in glycoscience research, which explores the structure, function, and synthesis of carbohydrates. Scientists can utilize 2-amino-2-deoxy-D-gluconic acid as a model compound or building block for studying various carbohydrate-related processes Source: Human Metabolome Database, HMDB, [Showing metabocard for 2-Amino-2-deoxy-D-gluconic acid (HMDB0250755): ].

2-Amino-2-deoxy-D-gluconic acid, also known as D-glucosaminic acid, is a derivative of D-glucose (a simple sugar) []. It is a monosaccharide (a single sugar unit) with an amino group (NH2) replacing the hydroxyl group (OH) at the second carbon position (C-2). D-Glucosaminic acid is a key component of peptidoglycan, a major structural component of bacterial cell walls [].


Molecular Structure Analysis

D-Glucosaminic acid has a six-carbon backbone with a carboxylic acid group (COOH) at C-1, an amino group at C-2, and hydroxyl groups (OH) at C-3, C-4, C-5, and C-6 []. The presence of the four hydroxyl groups and the stereochemistry at C-2 (D configuration) make it a polar molecule capable of forming hydrogen bonds.


Chemical Reactions Analysis

Synthesis

D-Glucosaminic acid can be synthesized from D-glucose through a series of enzymatic reactions. One pathway involves the enzyme glucosamine-6-phosphate deaminase, which converts glucosamine-6-phosphate (a precursor) into D-glucosaminic acid [].

Chemical Equation:

Glucosamine-6-phosphate + H2O -> D-Glucosaminic acid + Pi (inorganic phosphate) []

Decomposition

D-Glucosaminic acid can undergo thermal decomposition at high temperatures, releasing various products like carbon dioxide, water, and ammonia [].

Physical and Chemical Properties

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water []
  • Stability: Relatively stable in aqueous solutions under physiological conditions (pH 7.4) []

D-Glucosaminic acid plays a crucial role in bacterial cell wall synthesis. It forms the building block of peptidoglycan, a mesh-like structure that provides rigidity and protection to the bacterial cell. The amino groups of D-glucosaminic acid can form peptide bonds with other amino acids, creating a cross-linked network that strengthens the cell wall [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-5.9

Appearance

White to Off-White Solid

Melting Point

235-245°C

Other CAS

6165-14-6
3646-68-2

General Manufacturing Information

D-Gluconic acid, 2-amino-2-deoxy-: INACTIVE

Dates

Modify: 2023-08-15

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